Orobol 7,4'-dimethyl ether
CAS No.: 83459-56-7
Cat. No.: VC0192017
Molecular Formula: C17H14O6
Molecular Weight: 314.29
* For research use only. Not for human or veterinary use.

CAS No. | 83459-56-7 |
---|---|
Molecular Formula | C17H14O6 |
Molecular Weight | 314.29 |
Chemical Identity and Properties
Orobol 7,4'-dimethyl ether belongs to the class of isoflavonoids, which are naturally occurring compounds widely distributed in the plant kingdom. The compound is characterized by specific chemical identifiers and physical properties that distinguish it from related compounds.
Basic Identifiers
Parameter | Value |
---|---|
CAS Number | 83459-56-7 |
Molecular Formula | C17H14O6 |
Molecular Weight | 314.29 g/mol |
IUPAC Name | 5,7-dihydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one 7-methyl ether |
Appearance | Yellow crystalline solid |
The chemical structure of Orobol 7,4'-dimethyl ether features a flavonoid backbone with methoxy groups at the 7 and 4' positions. This methylation pattern is significant for its biological activity and chemical behavior in various analytical procedures.
Natural Occurrence and Biosynthesis
Orobol 7,4'-dimethyl ether is classified as a primary metabolite that can be isolated from various plant species. While the search results don't specify particular plant sources, this compound follows the typical biosynthetic pathway of flavonoids in plants.
Biological Significance
As a flavonoid derivative, Orobol 7,4'-dimethyl ether likely plays multiple roles in plant physiology:
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UV protection mechanisms in plant tissues
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Defense against pathogens and herbivores
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Signaling molecule in plant-microbe interactions
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Contributor to pigmentation in certain plant tissues
This compound represents an important example of how plants modify basic flavonoid structures through methylation to produce diverse compounds with specialized functions.
Analytical Applications and Research Uses
Orobol 7,4'-dimethyl ether has established importance in analytical chemistry and research settings.
Reference Standard Applications
The compound serves as a valuable reference material in several analytical contexts:
These applications highlight the compound's importance in ensuring accuracy and reliability in analytical procedures, particularly those involving plant-derived samples.
Structural Relationships with Similar Compounds
Orobol 7,4'-dimethyl ether belongs to a family of related compounds that differ in their methylation patterns. One such related compound is Orobol 7,3',4'-trimethyl ether (CAS: 40316-83-4), which contains an additional methoxy group at the 3' position.
Comparative Analysis of Related Compounds
Compound | Molecular Formula | Molecular Weight | CAS Number | Distinguishing Features |
---|---|---|---|---|
Orobol 7,4'-dimethyl ether | C17H14O6 | 314.29 | 83459-56-7 | Methoxy groups at positions 7 and 4' |
Orobol 7,3',4'-trimethyl ether | C18H16O6 | 328.32 | 40316-83-4 | Methoxy groups at positions 7, 3', and 4' |
Orobol (parent compound) | C15H10O6 | 286.24 | 480-12-8 | No methoxy groups, only hydroxyl groups |
This structural diversity within the orobol family demonstrates how subtle modifications to the basic flavonoid structure can potentially lead to different biological activities and physicochemical properties.
Supplier | Product Reference | Quantity | Price (as of April 2025) |
---|---|---|---|
CymitQuimica | 3D-FO65342 | 1mg | 242.00 € |
CymitQuimica | 3D-FO65342 | 2mg | 359.00 € |
The relatively high price points for microgram to milligram quantities indicate the specialized nature of this compound and the technical challenges associated with its isolation or synthesis .
Synthesis Approaches
While the search results don't provide specific synthetic routes for Orobol 7,4'-dimethyl ether, the synthesis of such methylated flavonoids typically involves selective methylation of the parent compound using appropriate methylating agents.
For related compounds such as Orobol 7,3',4'-trimethyl ether, synthesis typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate under carefully controlled conditions to achieve the desired methylation pattern. Similar approaches would likely be applicable for the synthesis of Orobol 7,4'-dimethyl ether.
Future Research Directions
Based on the current understanding of Orobol 7,4'-dimethyl ether and related flavonoids, several promising research directions emerge:
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Investigation of its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties
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Exploration of its role in plant-environment interactions
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Development of more efficient synthesis or isolation methods
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Evaluation of its potential applications beyond analytical standards
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